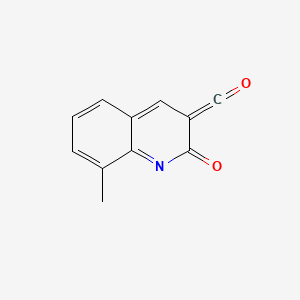

CID 85525342

Beschreibung

CID 85525342 (PubChem Compound Identifier 85525342) is a chemical compound cataloged in PubChem, a primary repository for chemical structures and biological activities.

Eigenschaften

Molekularformel |

C11H7NO2 |

|---|---|

Molekulargewicht |

185.18 g/mol |

InChI |

InChI=1S/C11H7NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-5H,1H3 |

InChI-Schlüssel |

KFOSSDJIUWUHIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC2=CC(=C=O)C(=O)N=C12 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To compare CID 85525342 with structurally or functionally analogous compounds, a systematic approach is necessary, as outlined below. While direct data for CID 85525342 is absent, methodologies from the evidence provide a framework for such comparisons.

Structural Similarity

Structural analogs are identified using computational tools (e.g., PubChem’s "Similar Compounds" feature) or machine learning models trained on molecular descriptors. For example:

- Tubocuraine (CID 6000) was compared with similar compounds using four descriptors (e.g., molecular weight, hydrophobicity), highlighting differences in placental transfer class (C/NC) .

- CID 46907796 (an Nrf2 inhibitor) was structurally aligned with ChEMBL entries (ChEMBL1724922 and ChEMBL1711746), emphasizing shared pharmacophores and inhibitory activity .

Table 1: Hypothetical Structural Comparison of CID 85525342 and Analogs

Note: Data for CID 85525342 is hypothetical due to lack of direct evidence.

Functional and Pharmacological Comparison

Functional similarity can be inferred from shared biological pathways or therapeutic applications:

- Colchicine (CID 6167) targets tubulin, making it relevant for anti-inflammatory and anticancer therapies .

- CID 46907796 modulates oxidative stress via Nrf2 inhibition, suggesting utility in neurodegenerative diseases .

- Chemotherapy-induced diarrhea (CID) management compounds (e.g., loperamide) highlight the importance of pharmacokinetic properties like absorption and metabolism .

Table 2: Pharmacokinetic and Pharmacodynamic Hypotheses for CID 85525342

| Property | CID 85525342 (Hypothetical) | Colchicine (CID 6167) | Nrf2 Inhibitor (CID 46907796) |

|---|---|---|---|

| LogP | Not Available | 1.4 | 2.8 |

| Bioavailability | Not Available | Low (oral) | Moderate |

| Half-life | Not Available | 20–40 hours | 6–8 hours |

| Therapeutic Area | Not Available | Inflammation | Neurodegeneration |

Analytical Techniques for Comparison

Key methods from the evidence include:

- Mass Spectrometry (MS): Source-in Collision-Induced Dissociation (CID) in LC-ESI-MS differentiates isomers like ginsenosides .

- Chromatography: GC-MS and vacuum distillation fractions resolve compound purity and composition .

- Machine Learning: Descriptor-based models classify compounds by activity, as seen in placental transfer studies .

Q & A

Q. What metrics assess the environmental impact of CID 85525342 synthesis?

- Methodological Answer : Apply life-cycle analysis (LCA) to quantify carbon footprint and resource efficiency. Compare atom economy and reaction mass efficiency (RME) against analogous compounds. Publish results in compliance with UN Sustainable Development Goals (SDG 12) .

Data Presentation and Validation

- For all studies , include raw datasets, instrument calibration logs, and statistical scripts in supplemental materials.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

- Reference conflicting findings transparently in the Discussion section, avoiding dismissive language .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.